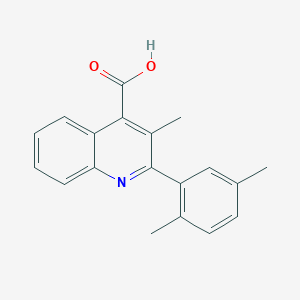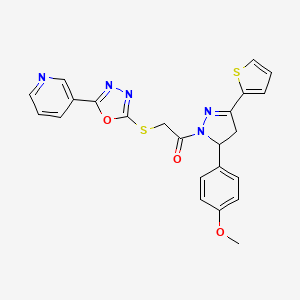
2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a quinoline backbone with a carboxylic acid (-COOH) group at the 4-position, a methyl group (-CH3) at the 3-position, and a 2,5-dimethylphenyl group attached at the 2-position. The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the quinoline ring, the carboxylic acid group, and the methyl groups. The carboxylic acid group is typically quite reactive and could undergo reactions such as esterification or amide formation. The aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group could allow for hydrogen bonding, which might increase its boiling point and water solubility compared to compounds without this group .Applications De Recherche Scientifique
Synthesis and Molecular Structure
Research on compounds structurally related to 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid focuses on synthesizing various quinoline derivatives due to their potential applications in medicinal chemistry and material science. For instance, 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids were synthesized by reacting acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one, showcasing a method to produce quinoline derivatives with potential biological activity (Rudenko et al., 2012). Additionally, the structural determination of these compounds provides insights into their chemical behavior and potential applications in designing new drugs or materials with specific properties.
Catalytic Activity and Synthetic Methodology
The synthesis of cyclic (alkyl)(amino)carbenes and their use in catalytic activity, specifically in the gold(I) catalyzed hydroamination of internal alkynes, demonstrates the versatility of quinoline derivatives in facilitating complex chemical reactions (Zeng et al., 2009). This highlights the role of quinoline derivatives in advancing synthetic methodologies and their potential in catalysis, particularly in the synthesis of nitrogen-containing heterocycles.
Advanced Material Applications
Quinoline derivatives are also explored for their applications in material science, such as the development of AIE-active Ir(III) complexes, which exhibit tunable emissions and mechanoluminescence. These properties are crucial for data security protection and the design of smart luminescent materials (Song et al., 2016). The ability to manipulate the photophysical properties of quinoline derivatives opens up new avenues for creating advanced materials with specific functionalities, such as in optoelectronics and information technology.
Photolabile Protecting Groups
Quinoline derivatives have been employed as photolabile protecting groups for carboxylic acids, showcasing their utility in the controlled release of active compounds. The development of new photoremovable protecting groups based on the quinoline structure, like the 2,5-dimethylphenacyl chromophore, underlines the potential of these compounds in applications requiring precise control over the release of active agents, such as in drug delivery systems (Klan et al., 2000).
Mécanisme D'action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and contributing to the compound’s overall effect .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Similar compounds are known to induce a variety of effects at the molecular and cellular level, including changes in gene expression, enzyme activity, and cellular signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2,5-dimethylphenyl)-3-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-11-8-9-12(2)15(10-11)18-13(3)17(19(21)22)14-6-4-5-7-16(14)20-18/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCBWSLFLIXZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10976808 |
Source


|
| Record name | 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10976808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6132-32-7 |
Source


|
| Record name | 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10976808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one](/img/structure/B2939527.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2939528.png)
![N-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine](/img/structure/B2939532.png)



![Ethyl 3,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2939538.png)

![1-(Azepan-1-yl)-2-[4-[methyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2939541.png)